molecular formula C30H26N2O2S B11074719 2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(4-phenoxyphenyl)acetamide

2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(4-phenoxyphenyl)acetamide

Cat. No.: B11074719
M. Wt: 478.6 g/mol
InChI Key: RPQIYFJRRBFZMM-UHFFFAOYSA-N
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Description

2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(4-phenoxyphenyl)acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(4-phenoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the synthesis for commercial purposes.

Chemical Reactions Analysis

Types of Reactions

2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(4-phenoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines or thiols

Major Products

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Alcohol derivatives

    Substitution: Various substituted indole derivatives

Mechanism of Action

The mechanism of action of 2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C30H26N2O2S

Molecular Weight

478.6 g/mol

IUPAC Name

2-(1-benzyl-3-methylsulfanylindol-2-yl)-N-(4-phenoxyphenyl)acetamide

InChI

InChI=1S/C30H26N2O2S/c1-35-30-26-14-8-9-15-27(26)32(21-22-10-4-2-5-11-22)28(30)20-29(33)31-23-16-18-25(19-17-23)34-24-12-6-3-7-13-24/h2-19H,20-21H2,1H3,(H,31,33)

InChI Key

RPQIYFJRRBFZMM-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(N(C2=CC=CC=C21)CC3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5

Origin of Product

United States

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